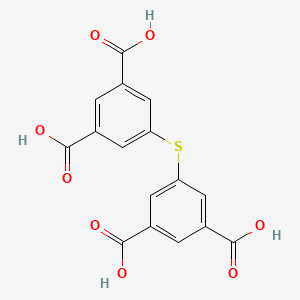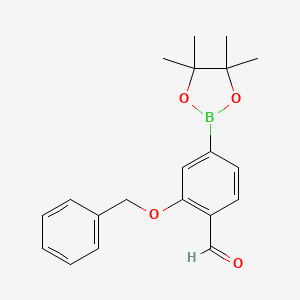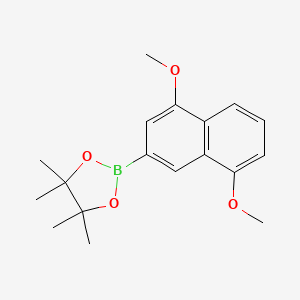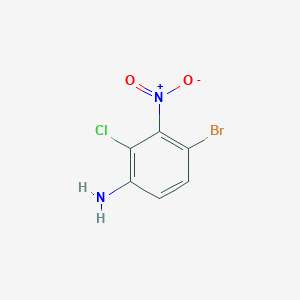![molecular formula C22H13N B8248004 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene is a heterocyclic aromatic compound with the molecular formula C22H13N and a molecular weight of 291.35 g/mol . This compound is known for its unique structure, which includes fused benzene and azulene rings, making it an interesting subject for research in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene involves the reaction of 11-phenyl-7H-benzo[c]carbazole with sodium chloride and aluminum chloride in benzene . The reaction mixture is then hydrolyzed, washed with water and aqueous sodium hydrogen carbonate solution, dried over magnesium sulfate, and concentrated. The final product is obtained after purification .
Industrial Production Methods
The key to industrial production would be optimizing the reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and protein synthesis . Additionally, its ability to undergo redox reactions makes it a candidate for studying electron transfer processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 11H-11-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene
- 3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene derivatives
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials such as OLEDs and in the study of molecular interactions .
Properties
IUPAC Name |
23-azahexacyclo[12.7.1.13,21.02,7.08,13.018,22]tricosa-1(21),2(7),3,5,8,10,12,14,16,18(22),19-undecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N/c1-2-7-15-14(6-1)16-8-3-5-13-11-12-19-22(20(13)16)21-17(15)9-4-10-18(21)23-19/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXCANSZTDGMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)NC5=C4C6=C(C=CC=C26)C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
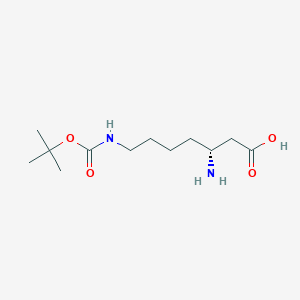


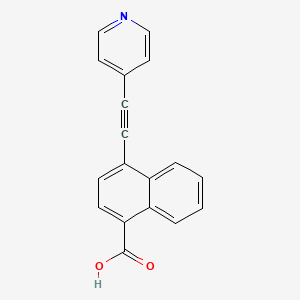
![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)


